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Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone,
offering high binding affinity and specificity to complementary DNA and RNA sequences. Their
resistance to enzymatic degradation makes them promising candidates for antisense
therapeutics. However, the cellular uptake of PNAs is notoriously inefficient, limiting their
therapeutic potential. The endosomolytic peptide L17E has emerged as a highly effective
vehicle for delivering PNAs into cells.[1][2]

L17E is a derivative of the spider venom peptide M-lycotoxin and facilitates the cytosolic
delivery of cargo by inducing macropinocytosis and subsequent endosomal escape.[1] These
application notes provide detailed protocols for utilizing L17E for PNA delivery through two
primary methods: co-treatment and covalent conjugation. The provided methodologies are
based on a robust GFP-based corrective splicing assay in HeLa cells.[1][3]

Mechanism of L17E-Mediated PNA Delivery

L17E facilitates the cellular uptake of PNAs through a multi-step process. Initially, the cationic
nature of L17E is thought to promote interaction with the cell membrane, inducing membrane
ruffling and macropinocytosis, a form of endocytosis. This process engulfs the L17E peptide
and the PNA cargo into large intracellular vesicles called macropinosomes. As the
macropinosome matures and acidifies, the L17E peptide undergoes a conformational change,
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allowing it to disrupt the endosomal membrane. This endosomolytic activity releases the PNA
into the cytoplasm, where it can reach its target nucleic acid sequence in the nucleus or
cytosol.

Figure 1: Proposed Mechanism of L17E-Mediated PNA Delivery
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Caption: Figure 1: Proposed Mechanism of L17E-Mediated PNA Delivery.

Data Presentation

The efficacy of L17E in delivering a splice-correcting PNA was quantified using a HelLa cell line
(HeLa 654) that expresses a GFP pre-mRNA with a splicing defect.[3] Successful PNA delivery
corrects the splicing and results in GFP expression, which can be measured by flow cytometry.
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Fold
L17E PNA % GFP )
Treatment . . . Increase Iin o
Concentrati Concentrati  Positive Citation
Method GFP
on (pM) on (pM) Cells .
Expression
Co-treatment 40 15 >90% 23 [1114]
Co-treatment 40 30 >90% 23 [1]14]
Conjugation 10 (in serum-
_ ~95% 32 [4]
(L17E-PNA) free media)
) ) 20 (in
Conjugation
complete ~95% 32 [4]
(L17E-PNA) ,
media)
Table 1: Efficacy of L17E-Mediated PNA Delivery in HeLa 654 Cells.
Parameter L17E L17ER4 R10 Citation
Fold Increase in
GFP (Co- 23 27 Modest [11[4]
treatment)
Fold Increase in Marked
GFP 32 37 Enhancement [4]

(Conjugation) over PNA alone

Table 2: Comparison of L17E with other delivery peptides.

Experimental Protocols
General Cell Culture and Maintenance of HeLa 654 Cells

e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

e Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
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e Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash
with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and
resuspend in fresh medium for plating.

Protocol 1: PNA Delivery via Co-treatment with L17E

This protocol describes the delivery of a PNA into HeLa 654 cells by simple co-incubation with
the L17E peptide.

Materials:

e Hela 654 cells

o Complete culture medium

e Serum-free DMEM

e L17E peptide stock solution (e.g., 1 mM in sterile water)
» PNA stock solution (e.g., 1 mM in sterile water)

o 24-well tissue culture plates

Procedure:

o Cell Seeding: Seed HelLa 654 cells in a 24-well plate at a density of 1.75 x 10"5 cells per
well in complete culture medium.[5] Incubate overnight.

o Preparation of Treatment Solution:

o In a sterile microcentrifuge tube, dilute the L17E peptide stock solution in serum-free
DMEM to a final concentration of 40 yuM.

o In a separate tube, dilute the PNA stock solution in serum-free DMEM to the desired final
concentration (e.g., 1-30 uM).

o Mix the L17E and PNA solutions together.

e Cell Treatment:
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o Aspirate the complete medium from the cells and wash once with PBS.
o Add the L17E/PNA mixture to the cells.

o Incubate for 4 hours at 37°C.[5]

e Recovery:
o Aspirate the treatment solution.
o Add complete culture medium to the cells.

o Incubate for an additional 20-44 hours to allow for splicing correction and GFP expression.

[5]

e Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

Protocol 2: PNA Delivery using L17E-PNA Conjugates

This protocol involves the use of a pre-formed covalent conjugate of L17E and the PNA.
Materials:

e Hela 654 cells

o Complete culture medium

e Serum-free DMEM

e L17E-PNA conjugate stock solution

o 24-well tissue culture plates

Procedure:

o Cell Seeding: Seed HelLa 654 cells as described in Protocol 1.

e Preparation of Treatment Solution: Dilute the L17E-PNA conjugate stock solution to the
desired final concentration (e.g., 5-20 uM) in either serum-free DMEM or complete medium.
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e Cell Treatment:
o Serum-free conditions: Treat cells for 7 minutes.[4]
o Complete medium: Treat cells for 1 hour.[4]
e Recovery:
o Aspirate the treatment solution and wash the cells with PBS.
o Add fresh complete culture medium.
o Incubate for 20-44 hours.

o Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

Protocol 3: Quantification of PNA Delivery by Flow
Cytometry

This protocol details the analysis of GFP expression in HeLa 654 cells following PNA delivery.

Materials:

Treated and untreated HelLa 654 cells

e PBS

Trypsin-EDTA

Flow cytometry tubes

Flow cytometer
Procedure:
¢ Cell Harvesting:

o Aspirate the culture medium and wash the cells with PBS.
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o Add Trypsin-EDTA and incubate until cells detach.

o Neutralize with complete medium and transfer the cell suspension to a microcentrifuge
tube.

o Centrifuge at 300 x g for 5 minutes.

» Cell Staining (Optional for Viability): If viability analysis is required, resuspend the cell pellet
in a buffer containing a viability dye (e.g., Propidium lodide or DAPI) according to the
manufacturer's instructions.

o Flow Cytometry Analysis:
o Resuspend the cell pellet in PBS or flow cytometry buffer.
o Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.

o Collect data on forward scatter (FSC), side scatter (SSC), and GFP fluorescence (typically
in the FL1 channel).

o Gate on the live cell population based on FSC, SSC, and viability dye exclusion (if used).

o Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI)
of the GFP-positive population.

Protocol 4: Cell Viability Assessment (MTT Assay)

It is crucial to assess the cytotoxicity of L17E and L17E-PNA conjugates. The MTT assay is a
colorimetric assay for assessing cell metabolic activity.

Materials:

Hela cells

L17E or L17E-PNA conjugate

96-well tissue culture plates

MTT solution (5 mg/mL in PBS)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e DMSO or solubilization buffer
Procedure:

o Cell Seeding: Seed HelLa cells in a 96-well plate at a density of 5,000-10,000 cells per well
and incubate overnight.

o Treatment: Treat the cells with a range of concentrations of L17E or L17E-PNA conjugate for
the desired duration (e.g., 4-24 hours). Include untreated control wells.

o MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C,
allowing viable cells to form formazan crystals.

e Solubilization: Aspirate the medium and add 100 pL of DMSO or a suitable solubilization
buffer to each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Visualization

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery
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Caption: Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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